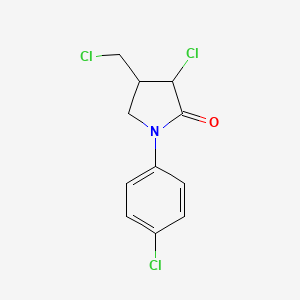
3-Chloro-4-(chloromethyl)-1-(4-chlorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(chloromethyl)-1-(4-chlorophenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-(4-chlorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with chloroacetyl chloride in the presence of a base to form an intermediate compound. This intermediate is then subjected to cyclization with ammonia or an amine to yield the desired pyrrolidinone structure. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency. Quality control measures are also implemented to monitor the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(chloromethyl)-1-(4-chlorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
3-Chloro-4-(chloromethyl)-1-(4-chlorophenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-(4-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(chloromethyl)-1-(4-chlorophenyl)pyrrolidin-2-one: A structural isomer with similar chemical properties but different spatial arrangement of atoms.
3-Chloro-4-(bromomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one: A compound with a bromine atom instead of a chlorine atom, leading to different reactivity and properties.
3-Chloro-4-(chloromethyl)-1-(4-fluorophenyl)pyrrolidin-2-one:
Uniqueness
3-Chloro-4-(chloromethyl)-1-(4-chlorophenyl)pyrrolidin-2-one is unique due to its specific arrangement of chlorine atoms and the presence of a pyrrolidinone ring
Properties
CAS No. |
61213-24-9 |
|---|---|
Molecular Formula |
C11H10Cl3NO |
Molecular Weight |
278.6 g/mol |
IUPAC Name |
3-chloro-4-(chloromethyl)-1-(4-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H10Cl3NO/c12-5-7-6-15(11(16)10(7)14)9-3-1-8(13)2-4-9/h1-4,7,10H,5-6H2 |
InChI Key |
HMTZTHNWPLXQEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)N1C2=CC=C(C=C2)Cl)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















